Cas no 1064650-22-1 (Methyl 6-chloro-3-nitropyridine-2-acetate)

Methyl 6-chloro-3-nitropyridine-2-acetate is a versatile intermediate in organic synthesis, particularly valued for its role in pharmaceutical and agrochemical applications. The compound features a nitropyridine core with a chloro substituent at the 6-position and an ester-functionalized acetate group at the 2-position, offering reactivity at multiple sites for further derivatization. Its well-defined structure enables precise modifications, making it useful in constructing complex heterocyclic frameworks. The ester group enhances solubility in organic solvents, facilitating downstream reactions. This compound is particularly advantageous in medicinal chemistry for developing bioactive molecules due to its balanced reactivity and stability under controlled conditions. Proper handling is advised due to its nitro and chloro functional groups.
Methyl 6-chloro-3-nitropyridine-2-acetate structure
1064650-22-1 structure
Product Name:Methyl 6-chloro-3-nitropyridine-2-acetate
CAS No:1064650-22-1
MF:C8H7ClN2O4
MW:230.605180978775
CID:4903190
Update Time:2025-10-29

Methyl 6-chloro-3-nitropyridine-2-acetate Chemical and Physical Properties

Names and Identifiers

    • Methyl 6-chloro-3-nitropyridine-2-acetate
    • Inchi: 1S/C8H7ClN2O4/c1-15-8(12)4-5-6(11(13)14)2-3-7(9)10-5/h2-3H,4H2,1H3
    • InChI Key: TYWWJUWXKUIQSU-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C(CC(=O)OC)=N1)[N+](=O)[O-]

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 256
  • XLogP3: 1.5
  • Topological Polar Surface Area: 85

Methyl 6-chloro-3-nitropyridine-2-acetate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029009590-250mg
Methyl 6-chloro-3-nitropyridine-2-acetate
1064650-22-1 95%
250mg
$931.00 2023-09-04
Alichem
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1064650-22-1 95%
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Additional information on Methyl 6-chloro-3-nitropyridine-2-acetate

Methyl 6-chloro-3-nitropyridine-2-acetate (CAS No. 1064650-22-1): An Overview of Its Properties and Applications

Methyl 6-chloro-3-nitropyridine-2-acetate (CAS No. 1064650-22-1) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique chemical structure, exhibits a range of properties that make it a valuable intermediate in the synthesis of various bioactive molecules. In this article, we will delve into the chemical properties, synthesis methods, and potential applications of Methyl 6-chloro-3-nitropyridine-2-acetate.

The molecular formula of Methyl 6-chloro-3-nitropyridine-2-acetate is C9H7ClN2O4, and its molecular weight is approximately 248.61 g/mol. The compound features a pyridine ring substituted with a chloro group at the 6-position, a nitro group at the 3-position, and an acetate ester at the 2-position. These functional groups contribute to its reactivity and versatility in chemical reactions.

Methyl 6-chloro-3-nitropyridine-2-acetate can be synthesized through several routes, each with its own advantages and challenges. One common method involves the nitration of 6-chloropyridine-2-carboxylic acid followed by esterification with methanol. Another approach involves the reaction of 6-chloro-3-nitropyridine with methyl bromoacetate in the presence of a base. Recent studies have explored more efficient and environmentally friendly methods, such as using microwave-assisted synthesis to enhance reaction yields and reduce reaction times.

The physical properties of Methyl 6-chloro-3-nitropyridine-2-acetate include its appearance as a white to off-white solid with a melting point ranging from 85°C to 87°C. It is soluble in common organic solvents such as dichloromethane, ethanol, and dimethylformamide (DMF), but has limited solubility in water. These properties make it suitable for various synthetic transformations and purification techniques.

In terms of its chemical reactivity, Methyl 6-chloro-3-nitropyridine-2-acetate can undergo a variety of reactions due to the presence of the chloro, nitro, and ester functional groups. For instance, the chloro group can be readily substituted in nucleophilic substitution reactions, while the nitro group can be reduced to an amino group under appropriate conditions. The ester group can be hydrolyzed to form the corresponding carboxylic acid or undergo transesterification to produce other esters.

The biological activity of Methyl 6-chloro-3-nitropyridine-2-acetate has been a subject of interest in recent research. Studies have shown that compounds derived from this intermediate exhibit potential therapeutic effects in various disease models. For example, derivatives of Methyl 6-chloro-3-nitropyridine-2-acetate have been investigated for their anti-inflammatory properties and their ability to modulate specific enzymes involved in inflammatory pathways.

In addition to its medicinal applications, Methyl 6-chloro-3-nitropyridine-2-acetate has found use in agrochemical research. Compounds derived from this intermediate have been explored for their herbicidal and fungicidal activities, demonstrating potential as novel agrochemical agents. These findings highlight the broad utility of Methyl 6-chloro-3-nitropyridine-2-acetate across different industries.

The safety profile of Methyl 6-chloro-3-nitropyridine-2-acetate is an important consideration for both laboratory use and industrial applications. While it is not classified as a hazardous material under current regulations, proper handling procedures should be followed to ensure safety. This includes using appropriate personal protective equipment (PPE) such as gloves and goggles, working in well-ventilated areas, and storing the compound away from incompatible materials.

In conclusion, Methyl 6-chloro-3-nitropyridine-2-acetate (CAS No. 1064650-22-1) is a multifaceted compound with significant potential in medicinal chemistry, pharmaceutical research, and agrochemical development. Its unique chemical structure and reactivity make it an attractive intermediate for synthesizing bioactive molecules with diverse applications. As research continues to advance, it is likely that new uses for this compound will be discovered, further expanding its impact on various scientific fields.

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